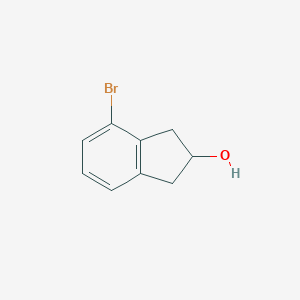

4-bromo-2,3-dihydro-1H-inden-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

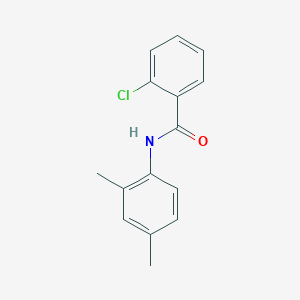

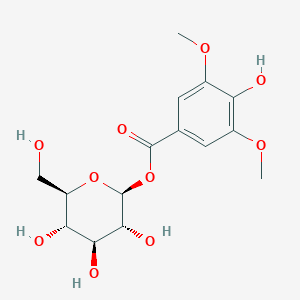

“4-bromo-2,3-dihydro-1H-inden-2-ol” is a chemical compound with the CAS Number: 125141-73-3. It has a molecular weight of 213.07 and its IUPAC name is 4-bromo-2,3-dihydro-1H-inden-2-ol . It is stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for “4-bromo-2,3-dihydro-1H-inden-2-ol” is 1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-bromo-2,3-dihydro-1H-inden-2-ol” is a solid at room temperature . It has a boiling point of 311.9±42.0C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Application 1: Antibacterial and Antifungal Studies

- Summary of the Application: Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results or Outcomes: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Application 2: Antiviral Activity

- Summary of the Application: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been prepared and reported as antiviral agents .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application 3: Antioxidant Activity

- Summary of the Application: Indole derivatives have been found to possess antioxidant activity, which can help in neutralizing harmful free radicals in the body .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antioxidant activity of indole derivatives can contribute to the prevention of various diseases related to oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative diseases .

Application 4: Anticancer Activity

- Summary of the Application: Indole derivatives have been reported to exhibit anticancer activity, making them potential candidates for cancer treatment .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The anticancer activity of indole derivatives can be utilized in the development of new therapeutic agents for various types of cancer .

Application 5: Antidiabetic Activity

- Summary of the Application: Indole derivatives have been found to possess antidiabetic activity, which can be beneficial in the management of diabetes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antidiabetic activity of indole derivatives can contribute to the development of new drugs for the treatment of diabetes .

Application 6: Antimalarial Activity

- Summary of the Application: Indole derivatives have been found to possess antimalarial activity, which can be beneficial in the treatment of malaria .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antimalarial activity of indole derivatives can contribute to the development of new drugs for the treatment of malaria .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “4-bromo-2,3-dihydro-1H-inden-2-ol” are not available, indene derivatives have been identified as a promising skeleton for the development of novel retinoic acid receptor α (RARα) agonists . This suggests potential future research directions in the development of new drugs.

Eigenschaften

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFAUPNXZOKWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2,3-dihydro-1H-inden-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)